molecular formula C23H19FN2O5S2 B2454909 ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate CAS No. 894681-71-1

ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate

Cat. No.: B2454909
CAS No.: 894681-71-1
M. Wt: 486.53
InChI Key: PNXNPFJAKQOETH-MOSHPQCFSA-N
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Description

Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19FN2O5S2 and its molecular weight is 486.53. The purity is usually 95%.
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Biological Activity

Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate, with the CAS number 894686-00-1, is a compound that has recently garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H19FN2O5S2
Molecular Weight 486.5 g/mol
CAS Number 894686-00-1

This compound exhibits multiple biological activities that may be attributed to its structural components. The thieno[3,2-c][1,2]thiazine moiety is known for its interaction with various biological targets:

  • Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, particularly PDE4D. Inhibition of PDE4D can elevate intracellular cAMP levels, leading to reduced expression of inflammatory cytokines and potentially offering therapeutic effects in neurodegenerative diseases and inflammation-related conditions .
  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorobenzyl group may enhance these effects through increased lipophilicity and better cellular uptake .

Case Study 1: PDE4D Inhibition

A study highlighted the role of PDE4D inhibitors in treating neurodegenerative diseases. This compound was tested alongside known PDE inhibitors like Roflumilast. Results indicated a significant reduction in inflammatory markers in vitro .

Case Study 2: Anticancer Properties

Research on similar thiazine derivatives demonstrated their ability to inhibit cell proliferation in breast and hepatocellular carcinoma models. The compound was shown to induce apoptosis through caspase activation pathways . Further studies are needed to elucidate the precise mechanisms involved.

Properties

IUPAC Name

ethyl 4-[[(Z)-[1-[(4-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S2/c1-2-31-23(28)16-5-9-18(10-6-16)25-13-20-21(27)22-19(11-12-32-22)26(33(20,29)30)14-15-3-7-17(24)8-4-15/h3-13,25H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNPFJAKQOETH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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